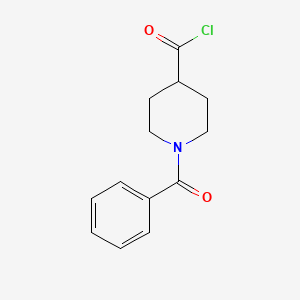

4-Piperidinecarbonyl chloride, 1-benzoyl-

説明

Contextualization within the Class of Carbamoyl (B1232498) Chlorides

Carbamoyl chlorides are organic compounds characterized by the R₂NC(O)Cl functional group. While the parent compound, H₂NCOCl, is unstable, its N-substituted analogues are numerous and find significant use in chemical synthesis. ontosight.ai These compounds are typically sensitive to moisture and are soluble in nonpolar organic solvents. ontosight.ai Disubstituted carbamoyl chlorides, such as 4-Piperidinecarbonyl chloride, 1-benzoyl-, are generally stable and can be stored for extended periods.

The synthesis of carbamoyl chlorides is commonly achieved through the reaction of a secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. ontosight.ai Another synthetic route involves the addition of hydrogen chloride to isocyanates. ontosight.ai Carbamoyl chlorides are important intermediates in the production of various commercial chemicals, including carbamate (B1207046) pesticides. Their reactivity is primarily centered on the electrophilic carbonyl carbon, which readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols to yield carbamates, ureas, and thiocarbamates, respectively.

Significance of Acyl Chlorides in Organic Synthesis

Acyl chlorides, with the general formula R-COCl, are highly reactive derivatives of carboxylic acids and are pivotal reagents in organic synthesis. uni.edu Their heightened reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, making this carbon highly electrophilic and susceptible to nucleophilic attack. uni.edu This reactivity makes them superior to carboxylic acids for many synthetic transformations, particularly in the formation of esters and amides, as the reactions are typically faster and proceed to completion. uni.edu

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation, often accomplished using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). youtube.com The primary reaction of acyl chlorides is nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. This versatility allows for the synthesis of a wide array of compounds, including esters (from alcohols), amides (from amines), and acid anhydrides (from carboxylates). uni.edu This broad utility has cemented the role of acyl chlorides as indispensable tools in the construction of complex organic molecules, including pharmaceuticals and agrochemicals.

Overview of Benzoylated Piperidine (B6355638) Derivatives in Chemical Research

The benzoylpiperidine framework is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its frequent appearance in a diverse range of biologically active compounds with therapeutic and diagnostic applications. Molecules containing this scaffold have been investigated for a wide array of activities, including as anticancer, antipsychotic, anti-thrombotic, and neuroprotective agents.

Chemical Profile of 4-Piperidinecarbonyl chloride, 1-benzoyl-

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

|---|---|

| IUPAC Name | 1-benzoylpiperidine-4-carbonyl chloride |

| CAS Number | 115755-50-5 |

| Molecular Formula | C₁₃H₁₄ClNO₂ |

| Molecular Weight | 251.71 g/mol |

| Canonical SMILES | C1CN(C(C1)C(=O)Cl)C(=O)C2=CC=CC=C2 |

| InChI Key | Not available |

Synthesis and Reactions of 4-Piperidinecarbonyl chloride, 1-benzoyl-

Synthesis of 4-Piperidinecarbonyl chloride, 1-benzoyl-

The primary synthetic route to 4-Piperidinecarbonyl chloride, 1-benzoyl- involves the conversion of its corresponding carboxylic acid, 1-benzoylpiperidine-4-carboxylic acid. This transformation is a standard procedure in organic chemistry for the preparation of acyl chlorides from carboxylic acids.

A common and effective reagent for this conversion is thionyl chloride (SOCl₂). google.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. rsc.org A patent describing a method for synthesizing high-purity benzoyl chloride from benzoic acid and thionyl chloride highlights the industrial applicability of this reagent. google.com

Alternatively, oxalyl chloride can be used, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method is generally milder and proceeds at lower temperatures than when using thionyl chloride.

The precursor, 1-benzoylpiperidine-4-carboxylic acid, can be synthesized by the reaction of piperidine-4-carboxylic acid with benzoyl chloride in the presence of a base. ontosight.ai

Reactivity and Subsequent Reactions

As a typical acyl chloride, the reactivity of 4-Piperidinecarbonyl chloride, 1-benzoyl- is dominated by nucleophilic acyl substitution at the carbonyl carbon of the acyl chloride group. This makes it a valuable intermediate for the introduction of the 1-benzoylpiperidine-4-carbonyl moiety into various molecules.

4-Piperidinecarbonyl chloride, 1-benzoyl- readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction is fundamental in the synthesis of a wide range of biologically active compounds. For instance, the reaction with aniline (B41778) would yield N-phenyl-1-benzoylpiperidine-4-carboxamide. doubtnut.comdoubtnut.com The reaction typically proceeds rapidly, often at room temperature, and may be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.

The reaction of 4-Piperidinecarbonyl chloride, 1-benzoyl- with alcohols yields the corresponding esters. This esterification is generally efficient and occurs under mild conditions. For example, treatment with a substituted alcohol in the presence of a base like pyridine would lead to the formation of the respective ester derivative.

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), 4-Piperidinecarbonyl chloride, 1-benzoyl- can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds. nih.gov This reaction would result in the formation of a ketone, linking the 1-benzoylpiperidine-4-carbonyl group to an aromatic ring.

Structure

3D Structure

特性

IUPAC Name |

1-benzoylpiperidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHUJSZJKJAODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443476 | |

| Record name | 4-Piperidinecarbonyl chloride, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115755-50-5 | |

| Record name | 4-Piperidinecarbonyl chloride, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Piperidinecarbonyl Chloride, 1 Benzoyl and Its Congeners

Solvolysis Mechanisms and Kinetics of Carbamoyl (B1232498) Chlorides

Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental process for carbamoyl chlorides. researchgate.net These reactions typically occur at the carbonyl carbon, leading to the replacement of the chloride ion. researchgate.net The mechanism of this substitution can vary significantly depending on the substrate's structure, the solvent, and other reaction conditions. Carbamoyl chlorides where the nitrogen substituents are part of a ring structure, such as piperidino- and morpholino-derivatives, are commonly studied examples in this class. researchgate.net Investigations into these congeners provide a framework for understanding the behavior of 1-benzoyl-4-piperidinecarbonyl chloride.

The solvolysis of many disubstituted carbamoyl chlorides is often proposed to proceed through a unimolecular, or SN1, mechanism. researchgate.net This pathway involves a slow, rate-determining ionization of the carbamoyl chloride to form a carbocation intermediate, which is then rapidly attacked by a solvent molecule. nih.gov The stability of this intermediate is a key factor governing the reaction rate. For carbamoyl chlorides, the nitrogen atom's lone pair can stabilize the positive charge on the adjacent carbonyl carbon through resonance, facilitating the ionization process.

Evidence for the SN1 pathway comes from structure-reactivity studies. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of ethyl groups stabilizing the carbocation intermediate. researchgate.net This type of dissociative mechanism is characterized by a rate equation that is first-order in the substrate and zero-order in the nucleophile (the solvent). libretexts.org In this pathway, the breaking of the carbon-chlorine bond is the critical step, leading to an acylium-like cation that is subsequently trapped by the solvent.

While the SN1 pathway is common, bimolecular mechanisms can also be significant, particularly in solvents with higher nucleophilicity. researchgate.net A bimolecular (SN2) mechanism involves a single, concerted step where the nucleophile (solvent) attacks the carbonyl carbon at the same time as the chloride ion departs. semanticscholar.org This process occurs through a single transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. semanticscholar.org

The Grunwald-Winstein equation and its extended form are powerful tools for elucidating solvolysis mechanisms by correlating reaction rates with solvent properties. researchgate.netmdpi.com The extended equation is given by:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the reaction to solvent nucleophilicity (NT).

m is the sensitivity of the reaction to solvent ionizing power (YCl).

The l value reflects the degree of nucleophilic participation in the rate-determining step, while the m value indicates the sensitivity to the solvent's ability to stabilize ionic intermediates. The ratio of l/m is particularly diagnostic. A high l/m ratio suggests a bimolecular (SN2 or addition-elimination) mechanism with significant nucleophilic assistance. Conversely, a low l/m ratio points towards a unimolecular (SN1) mechanism where the reaction rate is dominated by the solvent's ionizing power.

For example, a study of 4-morpholinecarbonyl chloride, a congener of the title compound, yielded l and m values of 0.74 and 0.65, respectively, giving an l/m ratio of 1.14. This suggests a mechanism with considerable bimolecular character. In contrast, analyses of other carbamoyl chlorides have suggested processes ranging from ionization with strong nucleophilic solvation to loose SN2 transition states.

| Compound | l value | m value | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| 4-Morpholinecarbonyl chloride | 0.74 | 0.65 | 1.14 | SN2/Addition-Elimination |

| N-Methyl-N-phenylcarbamoyl chloride | 0.40 | 0.51 | 0.78 | SN1 with nucleophilic solvation |

| Benzenesulfonyl Chloride | 1.01 | 0.61 | 1.66 | SN2 |

| 4-(Acetylamino)-1-naphthalenesulfonyl Chloride | 0.76 | 0.37 | 2.10 | SN2 |

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., CH₃OH) versus its deuterated counterpart (e.g., CH₃OD), provides further mechanistic detail. The KSIE value, expressed as kH/kD, can distinguish between different roles of the solvent.

A KSIE value close to unity (1.0-1.3) is often indicative of an SN1 mechanism, where the solvent is not heavily involved in covalent bonding during the rate-determining step. koreascience.kr In contrast, a larger KSIE value (typically > 1.5) suggests a bimolecular mechanism where the solvent acts as a nucleophile and/or a general base catalyst, involving proton transfer in the transition state. koreascience.krresearchgate.net For example, a KSIE of 1.75 was observed for the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride, supporting a bimolecular mechanism. koreascience.kr Similarly, the solvolysis of piperidine-1-sulfonyl chloride showed a KSIE of 2.14 in methanol, consistent with a bimolecular pathway assisted by general-base catalysis. researchgate.net These values for related compounds suggest that a detailed KSIE study on 1-benzoyl-4-piperidinecarbonyl chloride could definitively map its solvolytic pathway.

Catalytic Mechanisms in Acylation Reactions

Beyond solvolysis, acyl chlorides like 1-benzoyl-4-piperidinecarbonyl chloride are potent acylating agents used to introduce an acyl group onto nucleophiles such as alcohols, phenols, and amines. These reactions are often catalyzed to enhance their rate and selectivity.

While the title compound is a benzoylating agent, the fundamental mechanism of nucleophilic attack is analogous to that in acetylation reactions involving acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The carbon atom of the carbonyl group in the acyl chloride is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

Regioselectivity and Stereoselectivity Considerations in Synthetic Transformations

The control of regioselectivity and stereoselectivity is paramount in the synthetic transformations of 1-benzoyl-4-piperidinecarbonyl chloride and its analogs. The conformational rigidity of the piperidine (B6355638) ring, coupled with the electronic and steric influence of the N-benzoyl group, creates a complex stereochemical environment that dictates the outcome of reactions at the C4 position and on the ring itself. Research in this area focuses on leveraging these inherent features and employing advanced catalytic systems to achieve high levels of selectivity.

A significant challenge in the functionalization of piperidines is the selective activation of specific C-H bonds. Modern synthetic methods have addressed this through directed catalysis. For instance, a photoinduced, copper-catalyzed azidation of α-C(sp3)−H bonds has been developed using a 2-iodobenzoyl group as a radical translocating directing group. acs.org This methodology demonstrates exceptional regioselectivity, exclusively targeting the C-H bonds at the α-position to the nitrogen. Furthermore, the reaction proceeds with high diastereoselectivity, yielding products with a diastereomeric ratio (d.r.) greater than 20:1. acs.org The stereochemical outcome, confirmed by X-ray crystallography, underscores the precise control achievable with this system. acs.org

The inherent stereochemistry of the piperidine ring, often established during its synthesis, can be manipulated in subsequent steps. The interconversion of diastereomers through epimerization is a key strategy for accessing the thermodynamically most stable isomer. escholarship.org The less stable diastereomer, often formed under kinetic control, can be converted to the more stable form where bulky substituents occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. escholarship.orgrsc.org A highly diastereoselective, light-mediated photocatalytic epimerization method has been shown to be effective for a variety of substituted piperidines. escholarship.org This process is reversible, with either diastereomer converging to the same thermodynamically favored ratio under the reaction conditions. escholarship.org

The following table summarizes the results of such a photocatalytic epimerization for representative piperidine derivatives, illustrating the high diastereoselectivity achieved in converting less stable syn or cis isomers to their more stable anti or trans counterparts.

| Substrate (Contra-Thermodynamic Isomer) | Product (Thermodynamic Isomer) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| N-Boc-2,3-disubstituted-piperidine (syn) | N-Boc-2,3-disubstituted-piperidine (anti) | >95:5 | 90 |

| N-Me-2,4-disubstituted-piperidine (anti) | N-Me-2,4-disubstituted-piperidine (syn) | >95:5 | 85 |

| N-Et-2,6-disubstituted-piperidine (anti) | N-Et-2,6-disubstituted-piperidine (syn) | >95:5 | 88 |

| N-Ph-2,3-disubstituted-piperidine (syn) | N-Ph-2,3-disubstituted-piperidine (anti) | 85:15 | 75 |

The choice of the N-protecting group is critical in these transformations. While the benzoyl group is an amide, similar principles apply as with carbamate (B1207046) protecting groups like Boc (tert-butyloxycarbonyl). The N-benzoyl group influences the conformational equilibrium of the piperidine ring and can be used to drive epimerization reactions toward the desired diastereomer. rsc.org For example, in 2,3-disubstituted piperidines, the thermodynamically driven epimerization of a cis isomer to a trans isomer is facilitated by relieving steric strain, a principle that can be applied to congeners of the target molecule. rsc.org

In addition to reactions on the piperidine ring, regioselectivity is also a key consideration in reactions involving multifunctional substrates where the 1-benzoyl-4-piperidinecarbonyl chloride moiety is one of several reactive sites. The acyl chloride is a "hard" electrophilic center, and its reaction with nucleophiles is generally predictable. However, in the presence of other electrophilic or nucleophilic sites within a larger molecule, selective reaction at the C4-carbonyl group requires careful control of reaction conditions. The principles of regioselective benzoylation, though studied in different molecular contexts like carbohydrates, highlight that steric and electronic factors of neighboring substituents profoundly modulate the reactivity of functional groups. nih.gov

The following table details the high regio- and diastereoselectivity observed in the copper-catalyzed azidation of N-aroyl piperidines, demonstrating the utility of directing groups in controlling reactivity on the piperidine scaffold.

| Piperidine Substrate | Product (α-azido piperidine) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| N-(2-iodobenzoyl)-4-phenylpiperidine | N-(2-iodobenzoyl)-2-azido-4-phenylpiperidine | >20:1 | 85 |

| N-(2-iodobenzoyl)-4-carboethoxypiperidine | N-(2-iodobenzoyl)-2-azido-4-carboethoxypiperidine | >20:1 | 78 |

| N-(2-iodobenzoyl)-4,4-dimethylpiperidine | N-(2-iodobenzoyl)-2-azido-4,4-dimethylpiperidine | N/A | 81 |

| N-(2-iodobenzoyl)-3-methylpiperidine | N-(2-iodobenzoyl)-2-azido-3-methylpiperidine | >20:1 | 72 |

Advanced Applications in Chemical Synthesis and Research

Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

The benzoylpiperidine fragment is recognized as a privileged structure in drug discovery, appearing in numerous bioactive compounds with diverse therapeutic applications. researchgate.netnih.govnih.gov The metabolic stability of this moiety makes it a reliable chemical frame for the design of new drugs. nih.gov As a reactive intermediate, 1-benzoyl-4-piperidinecarbonyl chloride is instrumental in constructing this key scaffold.

1-benzoyl-4-piperidinecarbonyl chloride is a crucial reagent for the synthesis of intricate heterocyclic molecules, which form the core of many APIs. The acyl chloride functionality allows for facile coupling reactions with various nucleophiles, leading to the formation of larger, more complex systems. A significant application is in the synthesis of potent enzyme inhibitors. For example, it is used in the construction of piperidyl benzimidazole (B57391) carboxamide derivatives, which have been identified as powerful inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical in DNA repair pathways. researchgate.net In these syntheses, the piperidine (B6355638) moiety is coupled with a benzimidazole core, a heterocyclic system known for a vast array of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. researchgate.net The reaction of the acyl chloride with aminobenzimidazoles yields the final carboxamide, demonstrating its role in linking different cyclic systems to create a single, complex bioactive molecule.

The piperidine ring is a fundamental amine-containing scaffold in medicinal chemistry. 1-benzoyl-4-piperidinecarbonyl chloride acts as a pre-functionalized building block, allowing for its direct incorporation into target molecules. The benzoyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions while providing specific steric and electronic properties. researchgate.net Synthetic strategies often involve the reaction of the acyl chloride with aromatic systems via Friedel-Crafts acylation or with various amine and alcohol nucleophiles to form amide and ester linkages, respectively. nih.gov This approach simplifies the synthesis of molecules where the phenyl(piperidin-4-yl)methanone (B1296144) fragment is a central component. nih.gov This scaffold is a key feature in drugs targeting the central nervous system, such as antipsychotic agents, due to its structural characteristics. nih.gov

Utilization in Chiral Separations and Analysis in Academic Research

In analytical and synthetic chemistry, the separation of enantiomers is often a critical step. Acyl chlorides are frequently used as chiral derivatizing agents to facilitate the separation of racemic mixtures of alcohols and amines. The principle involves reacting the acyl chloride with the racemic analyte to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

While specific documented use of 1-benzoyl-4-piperidinecarbonyl chloride for this purpose is not widespread, its chemical nature as a benzoyl-type chloride makes it a candidate for such applications. Acyl chlorides like 3,5-dinitrobenzoyl chloride are commonly used to prepare chiral stationary phases (CSPs) for HPLC by immobilizing them onto a solid support after reaction with a chiral molecule like an amino alcohol. nih.gov A similar approach could theoretically be employed with 1-benzoyl-4-piperidinecarbonyl chloride to create novel stationary phases. More directly, it could be used as a derivatizing agent to react with a racemic amine or alcohol, converting the enantiomers into diastereomeric amides or esters, which could then be quantified and separated chromatographically.

Development of Chiral Derivatizing Agents (CDAs)

In the field of stereochemistry, the separation and analysis of enantiomers are of paramount importance, particularly in the pharmaceutical industry where the chirality of a drug molecule can significantly influence its therapeutic efficacy and safety profile. Chiral Derivatizing Agents (CDAs) play a crucial role in this context by reacting with enantiomeric compounds to form diastereomers, which can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

1-Benzoyl-4-piperidinecarbonyl chloride, by virtue of its reactive benzoyl chloride moiety, can function as an effective CDA. The benzoyl group provides a chromophore that facilitates UV detection in HPLC, a common analytical method. The reaction of this CDA with a chiral analyte, such as an amino acid or an amine, results in the formation of diastereomeric amides. These diastereomers possess different physicochemical properties, allowing for their separation on a non-chiral stationary phase.

The general mechanism for the derivatization of a chiral amine with 1-benzoyl-4-piperidinecarbonyl chloride is depicted below:

Reaction: The acyl chloride group of 1-benzoyl-4-piperidinecarbonyl chloride reacts with the primary or secondary amine group of the chiral analyte in the presence of a base.

Product: This reaction forms a stable amide bond, resulting in a pair of diastereomers if the analyte is chiral.

Analysis: The resulting diastereomeric mixture can then be analyzed by HPLC, where the two diastereomers will exhibit different retention times, allowing for their individual quantification.

Application in Targeted Chiral Analysis (e.g., Amino Acids)

The application of 1-benzoyl-4-piperidinecarbonyl chloride as a CDA is particularly relevant in the targeted chiral analysis of amino acids. Amino acids are the fundamental building blocks of proteins and play critical roles in numerous biological processes. The determination of the enantiomeric composition of amino acids is essential in various fields, including food science, clinical diagnostics, and drug discovery.

Benzoyl chloride and its derivatives have been successfully employed for the pre-column derivatization of amino acids for their enantioselective analysis by HPLC. daneshyari.comnih.gov The benzoylation of the amino group of the amino acid not only facilitates the separation of the resulting diastereomers but also enhances the detectability of the analytes. The robust nature of the resulting benzoyl derivative makes this method suitable for a wide range of analytical applications.

The utility of this approach can be summarized in the following table:

| Feature | Description |

| Analyte | Chiral amino acids |

| Derivatizing Agent | 1-Benzoyl-4-piperidinecarbonyl chloride |

| Reaction | Acylation of the amino group |

| Product | Diastereomeric amides |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Detection | UV-Vis Detector |

This method provides a reliable and efficient means for the determination of the enantiomeric excess of amino acids in various matrices.

Contribution to Target-Oriented Synthesis in Medicinal Chemistry Research

The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.comnih.govresearchgate.net This makes 1-benzoyl-4-piperidinecarbonyl chloride a valuable starting material for the synthesis of a wide array of therapeutic agents.

Synthesis of Analgesics

One of the most significant applications of benzoylpiperidine derivatives is in the synthesis of potent opioid analgesics. The 4-anilidopiperidine skeleton is a core structural feature of the highly potent fentanyl family of analgesics. nih.gov The synthesis of fentanyl and its analogs often involves the acylation of a piperidine nitrogen.

While not a direct precursor to fentanyl itself, 1-benzoyl-4-piperidinecarbonyl chloride can be utilized in the synthesis of related analgesic compounds. The benzoyl group can serve as a protecting group for the piperidine nitrogen, which can later be deprotected and functionalized. Alternatively, the acyl chloride can be used to introduce the piperidine moiety onto another molecule. The synthesis of benzoylfentanyl, for instance, involves the reaction of 4-anilinopiperidine with benzoyl chloride. dea.gov

The versatility of the benzoylpiperidine fragment allows for the generation of a library of analgesic compounds with varying potencies and pharmacological profiles. chemimpex.com

Precursors for Anti-Migraine Agents

While a direct synthetic route to current anti-migraine drugs using 1-benzoyl-4-piperidinecarbonyl chloride is not prominently documented, the piperidine moiety is a common structural feature in various neurologically active compounds, including some used in the management of migraines. The benzoylpiperidine framework's status as a privileged structure suggests its potential as a scaffold for the development of novel anti-migraine agents. mdpi.comnih.govresearchgate.net The development of new therapeutic agents often involves the exploration of diverse chemical scaffolds, and the ease of functionalization of the benzoylpiperidine core makes it an attractive starting point for medicinal chemists.

Synthesis of Chemosensitizers for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. Chemosensitizers, or MDR modulators, are compounds that can inhibit the function of these efflux pumps, thereby restoring the efficacy of anticancer drugs.

Research has shown that certain piperidine-containing natural products, such as piperine, can act as effective chemosensitizers by modulating the activity of P-gp. researchgate.netnih.gov This has spurred interest in the synthesis of novel piperidine derivatives as potential MDR modulators. Synthetic piperidine amides have demonstrated selective antiproliferative activity against multidrug-resistant cancer cell lines. nih.gov The structural features of 1-benzoyl-4-piperidinecarbonyl chloride make it a suitable precursor for the synthesis of a variety of piperidine-based compounds that could be screened for their ability to reverse multidrug resistance.

The potential of piperidine derivatives in overcoming MDR is highlighted in the table below:

| Compound Class | Mechanism of Action | Reference |

| Piperine (Piperidine Alkaloid) | P-glycoprotein (P-gp) modulation | researchgate.netnih.gov |

| Synthetic Piperidine Amides | Selective cytotoxicity against MDR cells | nih.gov |

Intermediates for Antihistamine Synthesis (e.g., Fexofenadine)

The synthesis of the non-sedating antihistamine fexofenadine (B15129) relies on key intermediates containing a piperidine ring. researchgate.net Various synthetic routes to fexofenadine have been developed, many of which involve the coupling of a piperidine derivative with a side chain. researchgate.net

While specific synthetic pathways for fexofenadine that explicitly start from 1-benzoyl-4-piperidinecarbonyl chloride are not the most commonly cited, the structural components of this reagent are highly relevant to the intermediates required. The benzoyl group can act as a protecting group for the piperidine nitrogen, which is a common strategy in multi-step organic synthesis. The acyl chloride provides a reactive handle for attaching the piperidine ring to other fragments of the target molecule. Therefore, 1-benzoyl-4-piperidinecarbonyl chloride represents a plausible and synthetically useful intermediate for the preparation of fexofenadine and related antihistamines.

Synthesis of Antipsychotics (e.g., Risperidone)

1-Benzoyl-4-piperidinecarbonyl chloride is a key starting material in a multi-step synthesis of the atypical antipsychotic medication Risperidone. The benzoyl group serves as a protecting group for the piperidine nitrogen, which is removed in a later step. This synthetic route is analogous to methods employing similar N-protected piperidine derivatives.

The synthesis of Risperidone from 1-benzoyl-4-piperidinecarbonyl chloride can be outlined in the following key stages:

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with 1-benzoyl-4-piperidinecarbonyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and results in the formation of (2,4-difluorophenyl)(1-benzoylpiperidin-4-yl)methanone.

Debenzoylation: The benzoyl protecting group is subsequently removed from the piperidine nitrogen. This is typically achieved through hydrolysis under acidic or basic conditions to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115).

Oximation: The ketone functionality of (2,4-difluorophenyl)(piperidin-4-yl)methanone is then converted to an oxime by reaction with hydroxylamine.

Cyclization: The resulting oxime undergoes an intramolecular cyclization reaction to form the core benzisoxazole ring system, yielding 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, a crucial intermediate.

N-Alkylation: Finally, the secondary amine of the piperidine ring in 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole is alkylated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to afford the final product, Risperidone.

The synthetic pathway to Risperidone utilizing an N-protected piperidine derivative is a well-established method in pharmaceutical chemistry. While many documented syntheses of Risperidone start with 1-acetyl-4-piperidine-carbonyl chloride, the use of the 1-benzoyl analogue follows the same fundamental reaction principles. The key difference lies in the nature of the N-protecting group and the specific conditions required for its removal.

The initial Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution, where the acylium ion generated from 1-benzoyl-4-piperidinecarbonyl chloride and a Lewis acid attacks the electron-rich 1,3-difluorobenzene ring. The directing effects of the two fluorine atoms guide the acylation to the position between them.

The subsequent deprotection of the benzoyl group is a critical step. Alkaline hydrolysis is a common method for the cleavage of N-benzoyl groups in piperidines. This step is essential to free up the piperidine nitrogen for the final N-alkylation step.

The formation of the benzisoxazole ring via oximation and cyclization is a pivotal part of the synthesis. This heterocyclic core is characteristic of Risperidone and related antipsychotic drugs. The final N-alkylation connects the benzisoxazole-piperidine moiety with the pyrimidinone side chain, completing the synthesis of the Risperidone molecule.

Interactive Data Table: Intermediates in the Synthesis of Risperidone

| Compound Name | Molecular Formula | Role in Synthesis |

| 1-Benzoyl-4-piperidinecarbonyl chloride | C₁₃H₁₄ClNO₂ | Starting Material |

| 1,3-Difluorobenzene | C₆H₄F₂ | Reactant |

| (2,4-difluorophenyl)(1-benzoylpiperidin-4-yl)methanone | C₁₉H₁₇F₂NO₂ | Product of Friedel-Crafts Acylation |

| (2,4-difluorophenyl)(piperidin-4-yl)methanone | C₁₂H₁₃F₂NO | Product of Debenzoylation |

| 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole | C₁₂H₁₃FN₂O | Key Intermediate |

| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C₁₂H₁₅ClN₂O₂ | Alkylating Agent |

| Risperidone | C₂₃H₂₇FN₄O₂ | Final Product |

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-benzoyl-4-piperidinecarbonyl chloride often involves the use of hazardous reagents like thionyl chloride to convert the parent carboxylic acid (1-benzoylisonipecotic acid) into the reactive acyl chloride. googleapis.com While effective, this method presents environmental and safety challenges. Future research will likely focus on developing greener, more sustainable synthetic pathways.

Key areas for investigation include:

Catalytic Amide Activation: Exploring catalytic methods that can directly convert the carboxylic acid or its derivatives into the acyl chloride or an equivalent reactive species, avoiding stoichiometric and hazardous reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can enhance safety, improve reaction control, and allow for scalable production with a smaller environmental footprint.

Alternative Activating Agents: Investigating novel, non-toxic activating agents that can replace traditional chlorinating agents like thionyl chloride and oxalyl chloride. The development of recyclable reagents is also a promising avenue. acs.org

The following table compares the traditional approach with potential sustainable alternatives.

| Feature | Traditional Synthesis (e.g., Thionyl Chloride) | Future Sustainable Routes |

| Reagents | Stoichiometric, hazardous (SOCl₂) googleapis.com | Catalytic, safer activating agents |

| Solvents | Chlorinated solvents (e.g., Chloroform) googleapis.com | Green solvents (e.g., water, bio-derived solvents) nih.gov, solvent-free conditions ajchem-a.com |

| Process | Batch processing | Continuous flow chemistry |

| Waste | Significant acidic and chlorinated waste | Minimized waste, potential for reagent recycling acs.org |

| Safety | High; involves toxic and corrosive substances | Improved; reduced handling of hazardous materials |

Exploration of New Reactivity Profiles and Catalytic Transformations

The reactivity of 1-benzoyl-4-piperidinecarbonyl chloride is dominated by the electrophilic acyl chloride group. However, the piperidine (B6355638) ring itself offers opportunities for novel transformations. Future research should aim to move beyond its use as a simple acylating agent and explore its potential in modern catalytic chemistry.

Promising research directions include:

Transition-Metal-Catalyzed Cross-Coupling: Using the acyl chloride moiety in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to forge new carbon-carbon bonds, transforming the carbonyl group into ketones or other functionalities.

Directed C-H Functionalization: Investigating whether the benzoyl group's carbonyl oxygen can act as a directing group to facilitate transition-metal-catalyzed C-H activation at specific positions on the piperidine ring. researchgate.net This would enable the selective introduction of new functional groups, dramatically increasing the structural complexity of accessible derivatives. acs.org

Decarbonylative Coupling: Exploring catalytic cycles that involve the extrusion of carbon monoxide from the acyl chloride, allowing the direct coupling of the piperidine scaffold to other molecules.

Computational Chemistry and Mechanistic Predictions for Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. researchgate.netresearchgate.net Applying these methods to 1-benzoyl-4-piperidinecarbonyl chloride can accelerate the discovery of new reactions and optimize existing ones.

Future computational studies could focus on:

Mapping Reaction Pathways: Modeling the transition states and energy profiles for known and hypothetical reactions to understand mechanistic details and predict reaction outcomes. researchgate.netacs.org

Predicting Regio- and Stereoselectivity: For reactions involving C-H activation or other transformations on the piperidine ring, computational models can predict which site is most likely to react, guiding experimental design. acs.org

In Silico Catalyst Design: Designing and screening new catalysts computationally to identify candidates that are specifically tailored for transformations involving the 1-benzoyl-4-piperidinecarbonyl scaffold, enhancing efficiency and selectivity.

The table below outlines potential applications of computational chemistry in studying this compound.

| Computational Approach | Research Objective | Potential Impact |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state structures. researchgate.netresearchgate.net | Rational optimization of reaction conditions; prediction of novel reactivity. |

| Molecular Dynamics (MD) Simulations | Study conformational dynamics and solvent effects on reactivity. | Improved understanding of selectivity and reaction rates in complex environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzyme-catalyzed transformations involving the scaffold. | Design of novel biocatalysts or enzyme inhibitors. |

| Virtual Screening | Identify optimal catalysts for specific C-H functionalization reactions. | Acceleration of catalyst discovery and development. |

Design of Advanced Functional Materials Incorporating the Piperidinecarbonyl Scaffold

The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its metabolic stability. nih.govresearchgate.net This inherent stability and well-defined three-dimensional structure make the 1-benzoyl-4-piperidinecarbonyl scaffold an excellent building block for the rational design of advanced functional materials.

Future research opportunities include:

Polymer Synthesis: Using the acyl chloride as a reactive handle to incorporate the rigid piperidine scaffold into polymer backbones. This could lead to the development of new polymers with tailored thermal, mechanical, or optical properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Designing and synthesizing the corresponding carboxylic acid or amine derivatives to serve as organic linkers for the construction of porous crystalline materials. These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Supramolecular Assemblies: Exploiting the aromatic benzoyl group and the piperidine ring to create host-guest systems or self-assembling materials driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov These could function as sensors or molecular receptors. nih.gov

| Material Type | Synthetic Strategy | Potential Application |

| Functional Polymers | Polycondensation or post-polymerization modification using the acyl chloride. | High-performance plastics, materials for optical devices, separation membranes. |

| Metal-Organic Frameworks (MOFs) | Use of the derived dicarboxylic acid linker with metal nodes. | Gas storage, selective catalysis, chemical sensing. |

| Covalent Organic Frameworks (COFs) | Self-condensation of derived amine and aldehyde functionalized scaffolds. | Heterogeneous catalysis, electronic materials. |

| Supramolecular Gels | Self-assembly of derivatives through non-covalent interactions. | Drug delivery, tissue engineering, environmental remediation. |

Q & A

What are the recommended safety precautions when handling 1-benzoyl-4-piperidinecarbonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors or aerosols .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Storage : Store in airtight containers in a cool, dark place (<25°C), away from oxidizers and moisture .

What synthetic methodologies are commonly employed for the preparation of 1-benzoyl-4-piperidinecarbonyl chloride?

- Methodological Answer :

- Acylation of Piperidine : React 4-piperidinecarbonyl chloride with benzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH) to facilitate nucleophilic substitution .

- Cyclization Strategies : Use precursors like 4-chlorobutyryl chloride with benzyl chloride in cyanidation/reduction steps to form the piperidine backbone .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to isolate the product .

How can researchers optimize reaction conditions to improve the yield of 1-benzoyl-4-piperidinecarbonyl chloride during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C during acylation to minimize side reactions (e.g., over-benzoylation) .

- Catalyst Use : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Solvent Selection : Polar aprotic solvents like DCM or THF enhance reagent solubility while stabilizing intermediates .

- Yield Optimization Table :

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| DCM/NaOH, 0°C | 78 | 99 | |

| THF/DMAP, RT | 85 | 97 |

What analytical techniques are critical for confirming the structural integrity and purity of 1-benzoyl-4-piperidinecarbonyl chloride?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for benzoyl (δ 7.4–7.6 ppm, aromatic protons) and piperidine (δ 3.1–3.5 ppm, methylene groups) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

- Thermal Analysis : Use TGA/DTA to assess decomposition patterns (e.g., stability up to 150°C) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity >98% .

How should discrepancies in spectroscopic data (e.g., NMR or IR) be resolved when characterizing derivatives of 1-benzoyl-4-piperidinecarbonyl chloride?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Isotopic Labeling : Use deuterated solvents to eliminate signal overlap in crowded NMR regions .

- Crystallography : If crystalline, perform X-ray diffraction to resolve ambiguous stereochemistry .

What strategies can be employed to mitigate side reactions during the acylation of piperidine derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) to prevent over-acylation .

- Stoichiometric Control : Use excess benzoyl chloride (1.2–1.5 eq.) to ensure complete reaction while avoiding polymerization .

- Quenching : Add aqueous NaHCO₃ post-reaction to neutralize residual acid chlorides .

How does the presence of substituents on the benzoyl group affect the reactivity of 1-benzoyl-4-piperidinecarbonyl chloride?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., Cl or NO₂ substituents) .

- Electron-Donating Groups (EDGs) : Reduce reactivity by destabilizing the acyl chloride intermediate (e.g., -OCH₃ or -NH₂ groups) .

- Case Study : 4-Chlorobenzoyl derivatives show 20% faster hydrolysis rates compared to methoxy-substituted analogs .

What are the key considerations for storing 1-benzoyl-4-piperidinecarbonyl chloride to ensure long-term stability?

- Methodological Answer :

- Moisture Control : Store under inert gas (Ar/N₂) in sealed containers with desiccants (e.g., silica gel) .

- Light Sensitivity : Use amber glassware to prevent photodegradation .

- Temperature : Avoid freezing; maintain at 2–8°C to prevent condensation upon reopening .

What advanced purification techniques are suitable for isolating 1-benzoyl-4-piperidinecarbonyl chloride from complex reaction mixtures?

- Methodological Answer :

- Distillation : Short-path distillation under reduced pressure (0.1–0.5 mmHg) for high-boiling-point impurities .

- Prep-HPLC : Use C18 columns with acetonitrile/water gradients for high-resolution separation .

- Crystallization : Ethyl acetate/hexane (1:3) yields needle-shaped crystals with >99% purity .

How can computational chemistry aid in predicting the reactivity of 1-benzoyl-4-piperidinecarbonyl chloride?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) .

- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。